molecular formula C16H11N3O4S3 B277193 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B277193
M. Wt: 405.5 g/mol
InChI Key: PYVIWCDZCCWRSO-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives and thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide include other benzisothiazole and thiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other similar compounds.

Properties

Molecular Formula

C16H11N3O4S3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H11N3O4S3/c20-14(18-16-17-11(9-25-16)12-5-3-7-24-12)8-19-15(21)10-4-1-2-6-13(10)26(19,22)23/h1-7,9H,8H2,(H,17,18,20)

InChI Key

PYVIWCDZCCWRSO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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